molecular formula C12H13Cl B1419205 7-Chloro-2-propyl-1H-indene CAS No. 1003709-23-6

7-Chloro-2-propyl-1H-indene

Cat. No. B1419205
M. Wt: 192.68 g/mol
InChI Key: IDVNTDPVZHMJGI-UHFFFAOYSA-N
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Description

7-Chloro-2-propyl-1H-indene, with the molecular formula C12H13Cl, is a chemical compound . Its molecular weight is 192.68 g/mol . The IUPAC name for this compound is 7-chloro-2-propyl-1H-indene .


Molecular Structure Analysis

The InChI representation of 7-Chloro-2-propyl-1H-indene is InChI=1S/C12H13Cl/c1-2-4-9-7-10-5-3-6-12(13)11(10)8-9/h3,5-7H,2,4,8H2,1H3 . The Canonical SMILES representation is CCCC1=CC2=C(C1)C(=CC=C2)Cl .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 283.6±29.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 50.2±3.0 kJ/mol . The flash point is 110.2±11.4 °C . The index of refraction is 1.560 . The molar refractivity is 56.9±0.3 cm³ . The compound has 2 freely rotating bonds .

Scientific Research Applications

  • Molecular Dynamics and Chemical Interactions : Tris(indenyl)methylsilane, a compound related to 7-Chloro-2-propyl-1H-indene, shows interesting molecular dynamics with successive [1,5]-silatropic shifts. This dynamic behavior has been explored using multidimensional NMR techniques, providing insights into molecular interactions and structural elucidation (Stradiotto et al., 1996).

  • Polymerization Applications : The compound has been used in the living carbocationic polymerization of indene, demonstrating its utility in creating polymeric materials. This polymerization process is living and exhibits slow initiation relative to propagation, which is crucial in polymer science (Kennedy et al., 1993).

  • Mechanistic Studies in Organic Chemistry : Studies have also focused on understanding the mechanisms of base-promoted elimination reactions of indene derivatives. These findings contribute significantly to the knowledge of organic reaction mechanisms, particularly the E2 mechanism with extensive cleavage of the bond to chlorine (Jia et al., 2002).

  • Catalytic Reactions and Synthesis : Research has shown that indene derivatives can be synthesized effectively through reactions catalyzed by Rh(I) complexes. This has implications in synthetic chemistry, especially in the production of high-yield indene derivatives (Miyamoto et al., 2008).

  • Biological Activity and Medical Research : Indene derivatives have been studied for their antibacterial activity, demonstrating potential utility in medical research and pharmacology. This includes the investigation of their efficacy against various bacteria, indicating their potential as antibacterial agents (El‐Sheshtawy & Baker, 2014).

  • Environmental and Atmospheric Studies : The atmospheric oxidation of indene, a related compound, has been explored to understand its environmental impact. This research helps in comprehending the fate of such compounds in the atmosphere and their contribution to environmental pollution (Ding et al., 2020).

  • Applications in Material Science : 7-Chloro-2-propyl-1H-indene derivatives have been used in the development of efficient ternary blend polymer solar cells, showcasing its relevance in renewable energy technologies (Cheng et al., 2014).

Safety And Hazards

When handling 7-Chloro-2-propyl-1H-indene, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

7-chloro-2-propyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl/c1-2-4-9-7-10-5-3-6-12(13)11(10)8-9/h3,5-7H,2,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVNTDPVZHMJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662781
Record name 7-Chloro-2-propyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-propyl-1H-indene

CAS RN

1003709-23-6
Record name 7-Chloro-2-propyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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